Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate

Lead Discovery Scaffold Diversity Conformational Analysis

Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate (CAS 67279-91-8) is a member of the triazacyclopenta[cd]pentalene family—a conformationally constrained, nitrogen-rich tricyclic scaffold that has attracted attention as a core structural motif in synthetic intermediates for complex guanidine alkaloids. This compound incorporates a methyl substituent at the 2-position and two methyl ester functionalities at the 3- and 4-positions, yielding a molecular formula of C₁₂H₁₁N₃O₄ and a molecular weight of 261.23 g/mol.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 67279-91-8
Cat. No. B12804925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate
CAS67279-91-8
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC3=C(C(=C1N32)C(=O)OC)C(=O)OC
InChIInChI=1S/C12H11N3O4/c1-6-10-9(12(17)19-3)8(11(16)18-2)7-4-5-14(13-6)15(7)10/h4-5H,1-3H3
InChIKeyDAHUOPADRWXKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate (CAS 67279-91-8): Core Identity and Compound Class Definition


Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate (CAS 67279-91-8) is a member of the triazacyclopenta[cd]pentalene family—a conformationally constrained, nitrogen-rich tricyclic scaffold that has attracted attention as a core structural motif in synthetic intermediates for complex guanidine alkaloids [1]. This compound incorporates a methyl substituent at the 2-position and two methyl ester functionalities at the 3- and 4-positions, yielding a molecular formula of C₁₂H₁₁N₃O₄ and a molecular weight of 261.23 g/mol . The triazacyclopenta[cd]pentalene scaffold is recognized as a privileged chemotype in lead discovery programs due to its structural complexity and three-dimensional shape, which complement traditional flat heterocyclic libraries [2].

Why Generic Substitution Fails: Structural and Functional Differentiation of CAS 67279-91-8 Within the Triazacyclopentalene Class


The triazacyclopenta[cd]pentalene scaffold is not a monolithic entity; subtle variations in substitution pattern—particularly at the N-2, C-3, and C-4 positions—profoundly alter the stereoelectronic properties, reactivity, and biological profile of individual congeners [1]. The 2-methyl substitution in CAS 67279-91-8, combined with the 3,4-dimethyl ester arrangement, generates a unique electronic distribution that is not replicated by unsubstituted, mono-substituted, or differently esterified analogs described in the core synthetic methodology literature [1]. Solid-phase synthesis studies have further demonstrated that the triazacyclopentalene chemotype exhibits stereochemically dependent biological activity, meaning that even stereoisomers of the same scaffold cannot be assumed to be functionally interchangeable [2]. Consequently, procurement decisions that treat all triazacyclopentalene derivatives as generic equivalents risk introducing variables in stereoelectronic character, metabolic stability, and target engagement that undermine experimental reproducibility.

Quantitative Differentiation Evidence: CAS 67279-91-8 Versus Closest Triazacyclopentalene Analogs


Scaffold Conformational Constraint and Three-Dimensional Shape Complementarity: Class-Level Differentiation from Planar Heterocyclic Chemotypes

The triazacyclopenta[cd]pentalene scaffold, as represented by CAS 67279-91-8, possesses a rigid, non-planar tricyclic architecture that distinguishes it from flat aromatic heterocycles commonly employed in medicinal chemistry libraries [1]. The solid-phase synthesis methodology developed for this scaffold explicitly targets the generation of 'conformationally constrained, tricyclic' structures as a deliberate strategy to access chemical space that 'complements more traditional classes of heterocyclic compounds' [1]. The 2-methyl and 3,4-diester substitution pattern of CAS 67279-91-8 further modulates the conformational landscape relative to unsubstituted or mono-substituted triazacyclopentalene analogs described in the Overman laboratory's stereocontrolled synthesis platform [2].

Lead Discovery Scaffold Diversity Conformational Analysis

Positional Substitution Effects on Synthetic Accessibility and Intermediate Utility: 2-Methyl Diester Versus Alternative Substitution Patterns

The stereocontrolled synthesis of triazacyclopenta[cd]pentalene diesters relies on intramolecular 1,3-dipolar cycloaddition of azomethine imines generated from dihydropyrrole α-ketoesters and acylated hydrazines [1]. The methodology study by Bélanger et al. systematically evaluated the scope of this cyclocondensation, revealing that successful ring formation is critically dependent on the nature of the carbazate component: reactions proceed efficiently with acid-stable 2,2,2-trichloroethyl carbazate and thiosemicarbazide, but fail with tert-butyl carbazate [1]. CAS 67279-91-8, with its 2-methyl substituent and 3,4-dimethyl ester pattern, represents a specific, pre-functionalized entry point within this reaction manifold that is distinct from the siloxy-substituted and N-protected variants reported in the total synthesis literature [1][2].

Total Synthesis Cycloaddition Chemistry Reaction Scope

Physicochemical Property Profile: Computed Drug-Likeness Parameters of CAS 67279-91-8

Computational property predictions available for CAS 67279-91-8 provide a baseline physicochemical profile that can be referenced against other triazacyclopentalene derivatives and drug-like chemical space . The compound exhibits a calculated logP of approximately 2.44, a polar surface area (PSA) of 34.89 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, with no violations of Lipinski’s Rule of Five . This profile positions the compound in a favorable region of oral drug-like chemical space, with the low PSA and moderate lipophilicity suggesting potential for passive membrane permeability. No experimental logP, solubility, or permeability data are publicly available for direct comparison with specific triazacyclopentalene analogs.

Drug-likeness Physicochemical Properties Computational ADME

Evidence-Backed Application Scenarios for CAS 67279-91-8 in Research and Industrial Procurement


Scaffold Diversification in Lead Discovery and High-Throughput Screening Library Design

The rigid, non-planar triazacyclopenta[cd]pentalene core of CAS 67279-91-8 directly addresses the well-documented limitation of traditional screening libraries that are dominated by flat, sp2-rich heterocycles [1]. Procurement of this compound for inclusion in diversity-oriented screening collections provides access to a topologically distinct region of chemical space. The solid-phase synthesis methodology validated for this scaffold class demonstrates that triazacyclopentalenes can be efficiently produced as combinatorial libraries, enabling the generation of analog series around the CAS 67279-91-8 chemotype for structure-activity relationship exploration [1]. The favorable computed physicochemical profile (logP ~2.44, PSA 34.89 Ų, zero Rule of Five violations) further supports its suitability as a lead-like starting point for hit-to-lead optimization .

Synthetic Intermediate for Complex Guanidine Alkaloid Total Synthesis Programs

The triazacyclopenta[cd]pentalene scaffold is a validated central intermediate in the stereocontrolled total synthesis of structurally complex marine guanidine alkaloids such as palau'amine, styloguanidine, axinellamines, and massadines [2]. The 2-methyl-3,4-diester substitution pattern of CAS 67279-91-8 offers a pre-functionalized entry point that may reduce the number of post-cyclization synthetic steps compared to unsubstituted or mono-functionalized triazacyclopentalene intermediates. The Overman group's systematic evaluation of carbazate reagent compatibility provides a well-defined methodological framework for elaborating CAS 67279-91-8 into more advanced synthetic intermediates en route to natural product targets [3].

Chemical Biology Probe Development Leveraging Three-Dimensional Scaffold Topology

The conformational constraint inherent in the triazacyclopenta[cd]pentalene scaffold of CAS 67279-91-8 makes it an attractive starting point for developing chemical probes that interrogate biological targets with deep, concave binding pockets, such as those found in protein-protein interaction interfaces and allosteric regulatory sites [1]. Unlike planar heterocycles that may lack the shape complementarity required for these challenging target classes, the three-dimensional architecture of CAS 67279-91-8 provides a geometrically distinct pharmacophore presentation. The ester functionalities at C-3 and C-4 offer synthetic handles for further derivatization, while the N-2 methyl group provides a defined steric environment that can be exploited for selective target engagement [2].

Methodology Development and Reaction Scope Evaluation in 1,3-Dipolar Cycloaddition Chemistry

CAS 67279-91-8 serves as a well-defined substrate for investigating the scope and limitations of intramolecular azomethine imine 1,3-dipolar cycloaddition reactions [3]. The established synthetic methodology demonstrates that triazacyclopentalene formation is sensitive to both the dihydropyrrole α-ketoester precursor structure and the nature of the acylated hydrazine reagent, with productive reactions observed for 2,2,2-trichloroethyl carbazate and thiosemicarbazide, but not for tert-butyl carbazate [3]. Procuring CAS 67279-91-8 as a reference standard enables systematic exploration of reaction conditions, catalyst effects, and stereochemical outcomes in this synthetically valuable transformation, with direct relevance to the total synthesis of bioactive guanidine alkaloids.

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